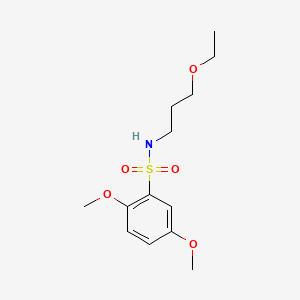

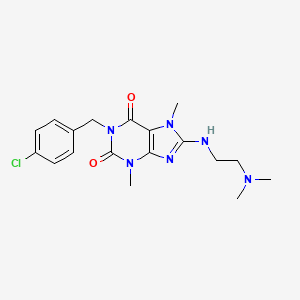

![molecular formula C25H20FN3O3 B2358649 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901022-05-7](/img/structure/B2358649.png)

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” is a quinoline-based heterocyclic derivative . Quinolines are found in many natural products and exhibit remarkable activities as antimalarial, antibiotic, anti-tuberculosis, anticancer, and anti-HIV agents .

Synthesis Analysis

The synthesis of quinoline-based heterocyclic derivatives involves a series of chemical reactions. The newly synthesized derivatives have been obtained in good yields ranging from 65 to 80% . The synthesized derivatives have been characterized and their structures identified using spectroscopic analysis including NMR, FT-IR, and mass techniques .Molecular Structure Analysis

The molecular structure of quinoline-based heterocyclic derivatives has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinoline-based heterocyclic derivatives are complex and involve multiple steps . The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline” can be inferred from its molecular structure. The compound is likely to be a solid at room temperature with a characteristic melting point . The compound’s spectroscopic properties have been characterized using NMR, FT-IR, and mass techniques .科学的研究の応用

Antibacterial Activity

The compound has been utilized in the synthesis of secondary propanaryl-amines, which, after condensation with aromatic aldehydes and ketones and subsequent reduction, have shown high antibacterial activity . This application is significant in the development of new antibacterial agents.

Organic Synthesis

In organic chemistry, the compound serves as a building block for various syntheses. It has been involved in the protodeboronation of pinacol boronic esters , which is a critical step in formal anti-Markovnikov hydromethylation of alkenes . This process is valuable for creating complex organic molecules.

Fluorescent Probing

The compound’s core structure has potential use in fluorescent probes. When combined with an aptamer, it could act as the fluorescent core of nucleic acid mimics, aiding in the localization and imaging of functional biomolecules within cells . This application is crucial for cellular biology and medical diagnostics.

Pharmacological Research

Pyrazolo[4,3-c]quinoline derivatives, including the compound , have been synthesized and evaluated for their antimicrobial activity . These compounds are important for the development of new drugs with potential pharmacological applications .

Catalysis

The compound may be used in catalytic processes, particularly in reactions where the boron moiety is retained in the product. This includes applications in conjunctive cross-couplings and radical-polar crossover reactions , which are essential for creating diverse chemical structures .

Synthesis of Bioactive Molecules

It has been applied in the formal total synthesis of bioactive molecules like δ-®-coniceine and indolizidine 209B. The synthesis involves a radical approach to protodeboronation , which is a key step in the creation of these complex structures .

Chemical Transformations

The stability and reactivity of the compound make it suitable for various chemical transformations. These include oxidations, aminations, halogenations , and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Drug Development

The compound’s structure is conducive to modifications that can lead to the development of new drugs. Its use in the synthesis of propanaryl-amines with antibacterial properties is just one example of its potential in drug discovery and development .

特性

IUPAC Name |

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN3O3/c1-30-18-10-8-17(9-11-18)29-25-19-12-22(31-2)23(32-3)13-21(19)27-14-20(25)24(28-29)15-4-6-16(26)7-5-15/h4-14H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPQULVDJRQOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

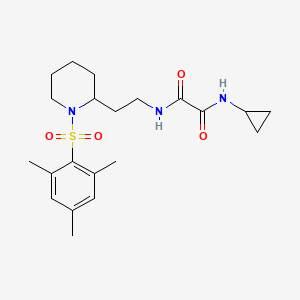

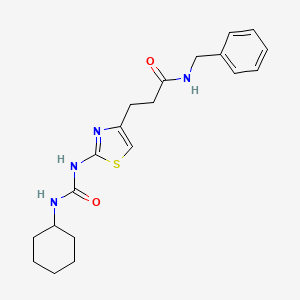

![N-(4-chlorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2358569.png)

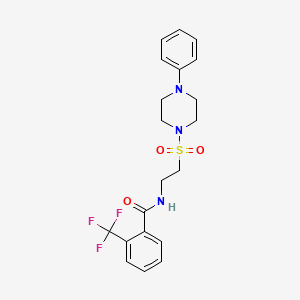

![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2358573.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-3-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2358578.png)

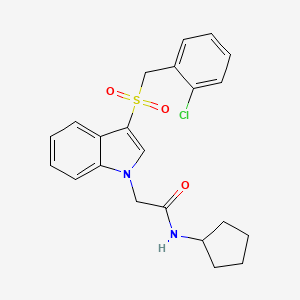

![2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B2358579.png)

![7-Fluoro-2-methyl-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2358581.png)

![1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2358583.png)

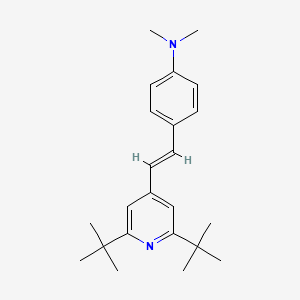

![N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2358587.png)